4-Bromo-N-(3,5-dimethoxyphenyl)benzamide belongs to the class of benzamide derivatives. This compound has gained interest in scientific research for its potential as an inhibitor of fibroblast growth factor receptor 1 (FGFR1) []. FGFR1 plays a crucial role in various cellular processes, and its dysregulation is implicated in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) [].
While detailed molecular structure analysis for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide is not explicitly outlined in the provided abstracts, molecular docking experiments suggest its interaction with FGFR1 through the formation of six hydrogen bonds []. This highlights the importance of specific structural elements in its binding affinity and potential inhibitory activity.
Research suggests that 4-bromo-N-(3,5-dimethoxyphenyl)benzamide acts as an inhibitor of FGFR1 []. Specifically, it demonstrates the ability to inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner []. This inhibition disrupts downstream signaling pathways associated with cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest, apoptosis induction, and potential anti-tumor activity.
The primary application of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, as suggested by the available information, is in the field of cancer research, particularly as a potential therapeutic agent for NSCLC with FGFR1 amplification [].
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: